Technical Monograph: 2-(Trifluoromethyl)-5-vinylpyridine
Technical Monograph: 2-(Trifluoromethyl)-5-vinylpyridine
CAS Number: 1133879-76-1 Document Type: Technical Application Guide Version: 2.0 (2026)
Part 1: Executive Technical Summary
2-(Trifluoromethyl)-5-vinylpyridine (CAS 1133879-76-1) represents a high-value fluorinated heterocyclic building block, distinct for its dual-functional nature. It combines the metabolic stability and lipophilicity of the trifluoromethyl (
For drug development professionals, this compound serves as a critical "warhead" precursor in the design of covalent inhibitors (targeting cysteine residues) and as a robust intermediate for introducing the pharmacologically privileged 2-(trifluoromethyl)pyridine motif into complex scaffolds via Heck reactions, olefin metathesis, or hydrofunctionalization.
Part 2: Chemical Identity & Physicochemical Profile
The following data aggregates experimentally validated properties and calculated values essential for process chemistry and storage.
| Property | Value / Description |
| CAS Number | 1133879-76-1 |
| IUPAC Name | 2-(Trifluoromethyl)-5-ethenylpyridine |
| Molecular Formula | |
| Molecular Weight | 173.14 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~170–175°C (Predicted at 760 mmHg) |
| Density | ~1.25 g/cm³ |
| LogP | 2.8 (Predicted) – High Lipophilicity |
| Storage Condition | -20°C, Inert Atmosphere ( |
| Stabilizer | Often requires 4-tert-butylcatechol (TBC) to prevent autopolymerization |
Part 3: Synthesis & Manufacturing Protocol
The Synthesis Logic
Direct synthesis of the vinyl motif on the electron-deficient pyridine ring is best achieved via Suzuki-Miyaura Cross-Coupling . The electron-withdrawing
Precursor Selection:
-
Substrate: 5-Bromo-2-(trifluoromethyl)pyridine (CAS 436799-32-5). The bromide is preferred over the chloride for faster oxidative addition kinetics.
-
Vinyl Source: Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester.
Detailed Experimental Protocol (Self-Validating System)
Note: This protocol is designed for a 10 mmol scale. All steps must be performed in a fume hood.
Reagents:
-
5-Bromo-2-(trifluoromethyl)pyridine (2.26 g, 10 mmol)
-
Vinylboronic acid pinacol ester (1.85 g, 12 mmol)
- (408 mg, 0.5 mmol, 5 mol%)
- (4.14 g, 30 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a dried Schlenk flask with the bromide, vinylboronate, and base (
). Evacuate and backfill with Argon ( ). -
Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).
-
Catalyst Addition: Add the Pd-catalyst under a positive stream of Argon. The solution typically turns dark orange/red.
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (
) should disappear; the vinyl product ( ) will appear.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Brine (2
30 mL). Dry the organic layer over . -
Purification: Concentrate under reduced pressure (keep bath
to prevent polymerization). Purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes). -
Stabilization: If storing, add 50–100 ppm TBC immediately.
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step facilitated by the electron-poor pyridine ring.
Figure 1: Catalytic cycle for the synthesis of 2-(Trifluoromethyl)-5-vinylpyridine via Suzuki-Miyaura coupling.
Part 4: Applications in Drug Discovery[1]
Covalent Inhibition (Targeted Cysteine Modification)
The vinyl group at position C5, when conjugated with the electron-deficient pyridine ring, acts as a Michael acceptor. However, it is generally less reactive than an acrylamide. It is often used as a "latent" electrophile or converted into more potent acceptors (e.g., epoxides or cyclopropanes).
Bioisosteric Utility
The
-
Metabolic Blockade: The
group prevents oxidative metabolism at the C2 position. -
Dipole Modulation: The pyridine nitrogen and
group create a strong dipole, influencing binding affinity in polar pockets.
Strategic Workflow: From Building Block to Lead
The diagram below details how this specific CAS entry is utilized in a medicinal chemistry campaign.
Figure 2: Divergent synthetic utility of 2-(Trifluoromethyl)-5-vinylpyridine in lead optimization.
Part 5: Handling, Safety, and Stability
Polymerization Hazard
Like most vinyl-pyridines, this compound is prone to radical polymerization initiated by light or heat.
-
Detection: An increase in viscosity or the formation of a gum-like solid indicates polymerization.
-
Prevention: Store with 4-tert-butylcatechol (TBC) inhibitor.
-
Removal of Inhibitor: Before use in sensitive catalytic reactions (where TBC might poison the catalyst), pass the neat liquid through a short plug of activated basic alumina.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Precaution: Use strictly in a fume hood. Avoid contact with strong oxidizing agents.[1]
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
